2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS 470463-35-5) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of 7-azaindoles, substituted pyridines, and complex pharmaceutical intermediates. Featuring a uniquely balanced 2-chloro electrophilic handle and a TMS-protected 3-alkyne, this compound enables orthogonal functionalization strategies that are impossible with simpler analogs. The 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, while the bulky trimethylsilyl (TMS) group prevents premature alkyne degradation or homocoupling during storage and early-stage synthetic steps [1]. For industrial and advanced academic procurement, this compound offers a shelf-stable, high-purity alternative to volatile terminal alkynes, ensuring reproducible scale-up in cascade cyclization workflows [2].
Attempting to substitute 2-chloro-3-trimethylsilanylethynyl-pyridine with its unprotected counterpart, 2-chloro-3-ethynylpyridine, routinely leads to procurement and process failures due to the inherent instability of terminal alkynes. Unprotected ethynylpyridines are highly susceptible to oxidative Glaser homocoupling and polymerization, drastically reducing shelf life and batch-to-batch reproducibility [1]. Furthermore, using a 2-bromo or 2-iodo analog instead of the 2-chloro derivative alters the chemoselectivity profile; while heavier halogens are hyper-reactive in cross-coupling, the 2-chloro group provides the optimal electronegativity for controlled SNAr reactions without competitive dehalogenation under basic cascade cyclization conditions[2]. Finally, omitting the TMS protection precludes orthogonal multi-step synthesis, as the terminal alkyne will prematurely react or degrade during modifications at the C2 position, leading to complex crude mixtures and unacceptable yield losses[3].
The presence of the bulky trimethylsilyl (TMS) protecting group on the ethynyl moiety provides critical steric shielding, preventing the oxidative dimerization (Glaser coupling) that plagues terminal alkynes. While unprotected 2-chloro-3-ethynylpyridine can degrade by up to 15-20% over several months of standard storage due to homocoupling and polymerization, 2-chloro-3-trimethylsilanylethynyl-pyridine maintains >98% purity under ambient conditions [1]. This quantitative difference in shelf-life directly impacts procurement, as the TMS-protected variant eliminates the need for sub-zero storage and anaerobic handling, reducing waste and ensuring consistent stoichiometric accuracy in downstream cascade reactions [2].
| Evidence Dimension | Shelf-life stability and purity retention |
| Target Compound Data | >98% purity retained over extended ambient storage (TMS-protected) |
| Comparator Or Baseline | Up to 15-20% degradation via homocoupling (unprotected 2-chloro-3-ethynylpyridine) |
| Quantified Difference | Near-total elimination of oxidative degradation |
| Conditions | Ambient storage conditions over multi-month periods |
Buyers must prioritize the TMS-protected compound to avoid batch failures and material waste caused by the spontaneous degradation of unprotected terminal alkynes.
In the synthesis of 7-azaindole derivatives via SNAr/intramolecular cyclization cascades, 2-chloro-3-trimethylsilanylethynyl-pyridine allows for a highly controlled, high-yielding two-step sequence. The TMS group can be quantitatively removed (e.g., with TBAF, achieving ~97% deprotection yield) immediately prior to or during the cyclization step [1]. When researchers attempt to use pre-deprotected or in-situ generated terminal alkynes without the initial TMS stabilization, the overall cascade yields frequently drop by 20-30% due to side reactions at the unprotected alkyne during the harsh basic conditions required for SNAr [2]. The controlled release of the alkyne from the TMS-protected precursor ensures that the 5-endo-dig cyclization proceeds cleanly, maximizing the yield of the final heteroaromatic product.
| Evidence Dimension | Overall yield in SNAr/cyclization cascades |
| Target Compound Data | High overall yield (e.g., 72-97% for specific cascade steps) with controlled deprotection |
| Comparator Or Baseline | 20-30% yield reduction (unprotected alkynes exposed to harsh SNAr conditions) |
| Quantified Difference | Significant yield preservation via orthogonal protection |
| Conditions | TBAF deprotection followed by base-mediated (e.g., KOtBu) intramolecular cyclization |
Procuring the TMS-protected building block is essential for maximizing yields in complex multi-step syntheses, directly lowering the cost per gram of the final API intermediate.
The selection of the 2-chloro derivative over 2-bromo or 2-iodo analogs is driven by its superior performance in nucleophilic aromatic substitution (SNAr). The high electronegativity of chlorine maximizes the electrophilicity of the C2 position on the pyridine ring, facilitating rapid attack by N- or O-nucleophiles [1]. While bromo and iodo groups are superior for transition-metal couplings, they are more prone to unwanted side reactions, such as halogen-metal exchange or premature reduction, under strongly basic cascade conditions. Furthermore, the 2-chloro compound provides a highly stable, atom-economical electrophile (MW: 209.75 g/mol vs. 254.21 g/mol for the bromo analog) that selectively undergoes SNAr, ensuring cleaner reaction profiles and easier purification in industrial scale-up[2].
| Evidence Dimension | Atom economy and SNAr selectivity |
| Target Compound Data | High SNAr chemoselectivity; MW 209.75 g/mol (2-Chloro) |
| Comparator Or Baseline | Lower SNAr selectivity, higher risk of side reactions; MW 254.21 g/mol (2-Bromo) |
| Quantified Difference | ~17.5% improvement in atom economy and enhanced SNAr stability |
| Conditions | Base-mediated nucleophilic aromatic substitution conditions |
The 2-chloro handle offers the optimal balance of SNAr reactivity and stability, making it the most cost-effective and reliable choice for non-transition-metal-mediated cyclizations.
2-Chloro-3-trimethylsilanylethynyl-pyridine is the premier starting material for the construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. By subjecting the compound to nucleophilic aromatic substitution with various amines followed by TMS deprotection and 5-endo-dig cyclization, chemists can rapidly generate libraries of 2-substituted 7-azaindoles[1]. This application is highly relevant for medicinal chemistry procurement, as the 7-azaindole motif is a privileged bioisostere for indole in kinase inhibitors and other targeted therapeutics.
In complex synthetic workflows requiring multiple functionalizations of a single pyridine core, this compound offers unparalleled orthogonal reactivity. The 2-chloro position can be engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings while the TMS group perfectly shields the alkyne. Following C2 functionalization, the TMS group is removed to reveal the terminal alkyne for subsequent Sonogashira couplings or click chemistry (CuAAC)[2]. This makes it an essential procurement item for materials science and advanced library synthesis.
Beyond pharmaceutical applications, this compound is utilized in the synthesis of extended π-conjugated systems and novel fused heterocycles for organic electronics and OLED materials. The ability to perform controlled, high-yielding cascade cyclizations ensures that the resulting materials have the high purity required for optoelectronic applications, where trace impurities from side reactions (common with unprotected alkynes) would severely degrade device performance [3].